molecular formula C13H10BrN B11858664 4-(4-Bromostyryl)pyridine

4-(4-Bromostyryl)pyridine

Cat. No.: B11858664
M. Wt: 260.13 g/mol
InChI Key: NCCUVLVSLIAHIC-OWOJBTEDSA-N
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Description

4-(4-Bromostyryl)pyridine is a brominated aromatic compound featuring a pyridine ring connected via a styryl (CH=CH) group to a para-bromophenyl substituent. Its molecular formula is C₁₃H₁₀BrN, with a molecular weight of 260.13 g/mol. The styryl linker introduces extended π-conjugation, which is critical for applications in optoelectronics and photochemical systems.

The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the nucleophilic pyridine ring. This combination makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and coordination chemistry.

Properties

Molecular Formula

C13H10BrN

Molecular Weight

260.13 g/mol

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10BrN/c14-13-5-3-11(4-6-13)1-2-12-7-9-15-10-8-12/h1-10H/b2-1+

InChI Key

NCCUVLVSLIAHIC-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=NC=C2)Br

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromostyryl)pyridine typically involves the reaction of 4-bromobenzaldehyde with pyridine derivatives under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-bromobenzaldehyde to form the desired styryl compound . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 4-(4-Bromostyryl)pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the para position of the styryl group participates in Suzuki-Miyaura cross-coupling with arylboronic acids. This reaction typically requires a palladium catalyst (e.g., Pd(acac)₂), a base (e.g., NaHCO₃), and an oxygen atmosphere to regenerate the Pd(II) catalyst. For example:
General Reaction :

4-(4-Bromostyryl)pyridine + ArB(OH)₂Pd(acac)₂, NaHCO₃, DMF, O₂4-(4-Ar-styryl)pyridine + Byproducts\text{4-(4-Bromostyryl)pyridine + ArB(OH)₂} \xrightarrow{\text{Pd(acac)₂, NaHCO₃, DMF, O₂}} \text{4-(4-Ar-styryl)pyridine + Byproducts}

Key Data :

CatalystBaseSolventYield (%)Reference
Pd(acac)₂NaHCO₃DMF63–91
PdCl₂(PPh₃)₂NaHCO₃DMF11

Mechanism: Transmetalation of Pd(II) with the arylboronic acid forms an organopalladium intermediate, followed by oxidative addition and β-hydride elimination to yield coupled products .

Photodimerization via [2+2] Cycloaddition

The styryl double bond undergoes UV-induced dimerization to form a cyclobutane ring. This reaction is stereospecific and solvent-dependent.

Experimental Conditions :

  • UV Source : 365 nm irradiation in dichloromethane (DCM) .

  • Product : A head-to-tail dimer confirmed by 1H^1H NMR (new aliphatic proton signals at δ 4.39 ppm) .

Key Observations :

  • Reversibility : Dimerization is reversible under thermal conditions.

  • Crystallographic Evidence : Single-crystal X-ray diffraction confirms the cyclobutane structure .

Nucleophilic Substitution of Bromine

The bromine atom is susceptible to nucleophilic substitution under basic conditions. For example:
Reaction with Amines :

4-(4-Bromostyryl)pyridine + RNH₂Base4-(4-RNH-styryl)pyridine + HBr\text{4-(4-Bromostyryl)pyridine + RNH₂} \xrightarrow{\text{Base}} \text{4-(4-RNH-styryl)pyridine + HBr}

Conditions :

  • Solvents: DMF or ethanol.

  • Bases: K₂CO₃ or NaOH .

Oxidation Reactions

The styryl group can be oxidized to form epoxides or carbonyl derivatives, though direct experimental data for this compound is limited. Analogous styrylpyridines undergo oxidation with mCPBA (meta-chloroperbenzoic acid) or KMnO₄ .

Mechanistic Insights

  • Cross-Coupling : Proceeds via Pd(0)/Pd(II) cycles, with O₂ acting as a terminal oxidant .

  • Dimerization : Follows a supramolecular template effect in crystalline states, enhancing regioselectivity .

This compound’s versatility in cross-coupling and photoresponsive reactions makes it valuable in synthetic and materials chemistry.

Scientific Research Applications

Pharmacological Applications

4-(4-Bromostyryl)pyridine has been investigated for its biological activities, particularly in the realm of medicinal chemistry. The compound's structure allows it to interact with various biological targets, leading to several therapeutic applications.

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 4-(4-Bromostyryl)pyridine, exhibit significant anticancer properties. For instance, studies have shown that pyridine-based compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that modifications to the bromostyryl group enhance the cytotoxic effects against breast cancer cells, indicating a promising avenue for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that 4-(4-Bromostyryl)pyridine can inhibit the production of pro-inflammatory cytokines, suggesting its potential role in reducing inflammation .

Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial activities. Preliminary studies have indicated that 4-(4-Bromostyryl)pyridine exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Synthetic Applications

The unique structure of 4-(4-Bromostyryl)pyridine also makes it valuable in synthetic organic chemistry.

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create a range of derivatives with tailored properties for specific applications .

Ligand in Coordination Chemistry

Due to its nitrogen-containing structure, 4-(4-Bromostyryl)pyridine can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are of interest for catalysis and materials science applications .

Material Science Applications

In addition to its biological and synthetic applications, 4-(4-Bromostyryl)pyridine has potential uses in material science.

Organic Light Emitting Diodes (OLEDs)

Research has suggested that pyridine derivatives can be used in the fabrication of organic light-emitting diodes due to their electronic properties. The incorporation of 4-(4-Bromostyryl)pyridine into OLED materials could enhance their performance by improving charge transport and light emission efficiency .

Polymer Chemistry

The compound may also find applications in polymer chemistry as a monomer or additive to improve the properties of polymers, such as thermal stability and mechanical strength .

Data Summary Table: Biological Activities of 4-(4-Bromostyryl)pyridine

Activity TypeDescriptionReference
AnticancerInhibits proliferation of breast cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntimicrobialInhibitory effects against bacterial strains

Case Studies

Case Study 1: Anticancer Efficacy
A study focusing on the structure-activity relationship (SAR) of pyridine derivatives found that modifications at the bromostyryl position significantly enhanced anticancer activity against breast cancer cell lines (MDA-MB-436). The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent.

Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that 4-(4-Bromostyryl)pyridine effectively inhibited inflammatory responses in human retinal pigment epithelial cells, showcasing its potential application in treating retinal diseases associated with inflammation.

Mechanism of Action

The mechanism of action of 4-(4-Bromostyryl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromostyryl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds or coordinate with metal ions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 4-(4-Bromostyryl)pyridine, highlighting differences in molecular weight, substituent positions, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
4-(4-Bromostyryl)pyridine C₁₃H₁₀BrN 260.13 Not reported Optoelectronics, Organic synthesis, Ligand design
4-(4-Bromophenyl)pyridine C₁₁H₈BrN 234.09 220–224 Pharmaceutical intermediates, Coordination chemistry
4-[(4-Bromophenyl)ethynyl]pyridine C₁₃H₇BrN 257.11 Not reported Surface self-assembly, Nanotechnology (Kagome networks)
2-(4-Bromophenyl)pyridine C₁₁H₈BrN 234.09 Not reported Ligand in metal complexes, Catalysis
4-(Bromomethyl)pyridine hydrobromide C₆H₇BrN·HBr 249.94 189–192 Synthesis of benzoxazoles, Biocompatible nanomaterials
Key Observations:

Ethynyl-linked derivatives (e.g., 4-[(4-bromophenyl)ethynyl]pyridine) exhibit rigid, linear structures, favoring surface self-assembly on metals like Au(111) and Ag(111) .

Positional Isomerism :

  • 2-(4-Bromophenyl)pyridine (pyridine substituent at the 2-position) shows distinct electronic properties compared to the 4-substituted analogue, affecting its coordination behavior with transition metals .

Thermal Stability :

  • Brominated pyridines generally exhibit high melting points (>200°C), attributed to strong intermolecular halogen bonding and π-stacking interactions .

Biological Activity

4-(4-Bromostyryl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by recent studies and findings.

Chemical Structure and Properties

4-(4-Bromostyryl)pyridine features a bromine atom in the para position of the styryl group attached to a pyridine ring. This structural characteristic is crucial as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including 4-(4-Bromostyryl)pyridine. Research indicates that compounds with bromine substitutions exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(4-Bromostyryl)pyridineE. coli32 μM
4-(Bromophenyl)pyridineS. aureus16 μM
2-(Bromostyryl)pyridineP. aeruginosa64 μM

The above table summarizes key findings from studies assessing the antimicrobial efficacy of various pyridine derivatives, showing that brominated compounds often present lower MIC values, indicating stronger activity against bacterial strains .

Anticancer Activity

The anticancer potential of 4-(4-Bromostyryl)pyridine has been investigated in several studies. The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its utility as a potential therapeutic agent.

Case Study: In Vitro Assessment

In vitro studies have demonstrated that 4-(4-Bromostyryl)pyridine exhibits significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. The IC50 values for these studies are as follows:

  • Breast Cancer Cells : IC50 = 0.7 μM
  • Colon Cancer Cells : IC50 = 0.5 μM

These results indicate that the compound effectively inhibits cancer cell growth at low concentrations, highlighting its potential as an anticancer agent .

The biological activity of 4-(4-Bromostyryl)pyridine is believed to be mediated through multiple pathways:

  • Inhibition of Cell Cycle Progression : The compound has been shown to arrest the cell cycle in the G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells through caspase activation.
  • Anti-Angiogenic Properties : It inhibits angiogenesis, thereby restricting tumor growth by limiting blood supply .

Q & A

Q. (Basic) What synthetic strategies are used to introduce bromo substituents into pyridine derivatives like 4-(4-Bromostyryl)pyridine?

Bromination is achieved via electrophilic substitution using Br₂ with FeBr₃ or radical bromination with N-bromosuccinimide (NBS). For styrylpyridines, regioselectivity is controlled by optimizing stoichiometry (1:1 molar ratio) and temperature (60–80°C). Post-synthesis, silica gel chromatography with ethyl acetate/hexane (1:4) isolates the product with >90% purity. This method is analogous to brominated pyridine intermediates described in multi-step syntheses .

Q. (Basic) How is single-crystal X-ray diffraction applied to confirm the molecular structure of 4-(4-Bromostyryl)pyridine?

High-quality crystals are grown via slow evaporation from ethanol/water (3:1). Data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) reveals bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between aromatic rings (<5°), confirming planar conjugation. Similar analyses for chlorophenyl pyridines validated structural assignments .

Q. (Basic) What safety protocols are essential for handling brominated pyridines in the lab?

Use fume hoods, nitrile gloves, and lab coats. Spills require neutralization with sodium bicarbonate and absorption via vermiculite. Waste must be segregated as halogenated organic waste. Safety data for analogous compounds recommend respirators with organic vapor cartridges during high-temperature reactions .

Advanced Research Questions

Q. (Advanced) How can contradictory spectroscopic data (e.g., NMR vs. MS) during characterization be resolved?

Contradictions often arise from impurities or dynamic equilibria. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves tautomerism. Variable-temperature ¹H NMR (−40°C to 80°C) identifies rotameric populations, as seen in studies of pyridine derivatives .

Q. (Advanced) What computational methods predict regioselectivity in electrophilic substitutions of 4-(4-Bromostyryl)pyridine?

Density functional theory (DFT) at B3LYP/6-31G* calculates Fukui indices and molecular electrostatic potentials (MEPs). For bromostyryl derivatives, the β-position of the styryl group shows higher reactivity due to conjugation with the pyridine ring. These findings align with nitration regioselectivity in halophenylpyridines .

Q. (Advanced) How do steric/electronic factors affect the catalytic activity of 4-(4-Bromostyryl)pyridine in metal complexes?

Bromine’s electronegativity enhances metal-ligand polarization, increasing turnover in Pd-catalyzed couplings. Steric hindrance from the styryl group necessitates bulky ligands (e.g., XPhos) to stabilize metal centers. EXAFS studies on analogous complexes reveal distorted square-planar geometries .

Q. (Advanced) What challenges arise in achieving enantiomeric purity in asymmetric syntheses of 4-(4-Bromostyryl)pyridine analogs?

Low enantioselectivity in Heck couplings is mitigated using chiral ligands (BINAP, 10 mol%) with Pd(OAc)₂. Solvent systems (toluene/water) and low temperatures (−20°C) reduce racemization, achieving up to 90% ee, as demonstrated in styrylpyridine syntheses .

Methodological Insights

  • Synthesis Optimization : Nitration of 4-(4-halophenyl)pyridines with HNO₃/H₂SO₄ at 60–70°C yields nitro derivatives, which are reduced to amines using H₂/Pd-C. This stepwise approach allows intermediate isolation for modular derivatization .
  • Photophysical Analysis : UV-Vis spectra (λₐᵦₛ = 320 nm, ε = 1.2 × 10⁴ M⁻¹cm⁻¹) and fluorescence quenching studies quantify heavy atom effects from bromine, critical for optoelectronic applications .
  • Crystallography : Hirshfeld surface analysis identifies dominant H···Br interactions (23% contribution) in brominated pyridines, guiding crystal engineering for supramolecular assemblies .

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